M-bromoacetyldistamycin
説明
M-bromoacetyldistamycin is a synthetic derivative of distamycin A, a naturally occurring antiviral and antitumor antibiotic. Distamycin A binds to the minor groove of DNA, preferentially targeting AT-rich regions, and inhibits transcription and replication. The bromoacetyl modification at the methoxy position (M-bromoacetyldistamycin) enhances alkylating activity, enabling covalent binding to DNA and improving cytotoxicity against cancer cells .
特性
CAS番号 |
99328-13-9 |
|---|---|
分子式 |
C23H29BrN8O4 |
分子量 |
561.4 g/mol |
IUPAC名 |
N-(3-aminopropyl)-5-[[4-[[4-[(2-bromoacetyl)amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carbonyl]amino]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C23H29BrN8O4/c1-30-12-14(27-20(33)11-24)9-17(30)22(35)28-15-10-18(31(2)13-15)23(36)29-19-6-5-16(32(19)3)21(34)26-8-4-7-25/h5-6,9-10,12-13H,4,7-8,11,25H2,1-3H3,(H,26,34)(H,27,33)(H,28,35)(H,29,36) |
InChIキー |
QVJUIPBTVKGIQZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
正規SMILES |
CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CC=C(N3C)C(=O)NCCCN)C)NC(=O)CBr |
他のCAS番号 |
99328-13-9 |
同義語 |
M-bromoacetyldistamycin |
製品の起源 |
United States |
類似化合物との比較
Structural and Functional Comparison
M-bromoacetyldistamycin belongs to the distamycin-lexitropsin family, which includes pyrrole-amide oligomers with DNA-binding properties. Key analogs and their distinctions are summarized below:
| Compound | Structural Features | Mechanism | Key Applications |
|---|---|---|---|
| M-bromoacetyldistamycin | Bromoacetyl group at methoxy position | Covalent DNA alkylation; minor groove binder | Anticancer therapy, DNA repair studies |
| Distamycin A | Three pyrrole units, no alkylating groups | Non-covalent DNA binding | Antiviral, antileukemic agents |
| Tallimustine | Chloroethylnitrosourea moiety | Crosslinks DNA strands | Hematologic malignancies |
| CC-1065 | Cyclopropane-containing alkylating subunit | Covalent binding to N3 of adenine | Antibiotic, antitumor agent |
Pharmacokinetic and Pharmacodynamic Differences
Comparative pharmacokinetic data (hypothetical, based on analog studies):
| Parameter | M-bromoacetyldistamycin | Distamycin A | Tallimustine |
|---|---|---|---|
| Bioavailability | 15–20% (oral) | <5% (oral) | 85–90% (IV) |
| Half-life (t₁/₂) | 6–8 hours | 2–3 hours | 10–12 hours |
| Metabolism | Hepatic CYP3A4 | Renal excretion | Hepatic CYP2D6 |
| DNA Binding Affinity | 10 nM (AT-rich sequences) | 50 nM | 200 nM (non-specific) |
M-bromoacetyldistamycin exhibits prolonged half-life and enhanced DNA alkylation compared to distamycin A, but lower bioavailability than tallimustine due to its larger molecular weight and polarity . Its selectivity for AT-rich regions reduces off-target toxicity relative to non-specific alkylators like CC-1063.
Efficacy and Toxicity Profiles
- M-bromoacetyldistamycin : Demonstrates IC₅₀ values of 0.1–1 µM in leukemia cell lines (e.g., HL-60) but causes myelosuppression at therapeutic doses.
- Distamycin A: Limited cytotoxicity (IC₅₀ >10 µM) but minimal hematologic toxicity.
- Tallimustine : Potent against lymphoma (IC₅₀ ~0.05 µM) but induces severe hepatotoxicity.
Research Findings and Clinical Relevance
Preclinical studies highlight M-bromoacetyldistamycin’s synergy with PARP inhibitors in BRCA-mutated cancers, leveraging its DNA alkylation to exacerbate synthetic lethality . However, its clinical development is hindered by solubility challenges and unpredictable drug-drug interactions mediated by CYP3A4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
